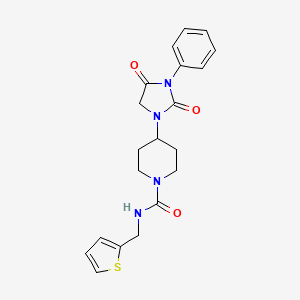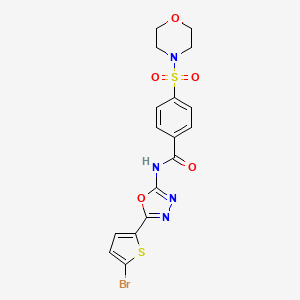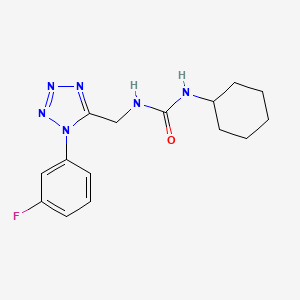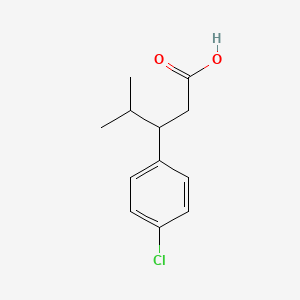![molecular formula C40H24Cl2N2O4 B2997937 N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide CAS No. 215726-51-5](/img/structure/B2997937.png)
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide” is a perylene dicarboximide derivative. Perylene dicarboximides are a class of organic compounds known for their high thermal and photochemical stability, and their strong absorption and fluorescence emission in the visible region of the light spectrum . They are used in a variety of applications, including organic electronics and fluorescent dyes .
Chemical Reactions Analysis
Perylene dicarboximides are generally stable and do not undergo many reactions. They can participate in reactions typical of imides and aromatic compounds, such as acylation or halogenation .Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells (PSCs)
Overview: Organic small molecules serve as crucial hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Let’s explore how this compound contributes to PSC technology.
Design and Computational Investigation:Researchers have designed two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs : Researchers have designed two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs: CP1 and CP2 . These HTMs feature different conjugated π-bridge cores of fused aromatic rings. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) indicate that CP1 and CP2 exhibit improved properties compared to the parent HTM, H101. These properties include enhanced stability and high hole mobility .
Experimental Validation: To validate the computational model, CP1 and CP2 were synthesized and applied in PSC devices. The experimental results closely match the theoretical predictions. Specifically:
- CP1’s high hole mobility and uniform film morphology contribute to its superior performance, leading to a higher fill factor .
Organic Synthesis and Selenium Chemistry
Reaction with Secondary Amines: The compound reacts with secondary amines (e.g., morpholine and benzohydrazide) on their nitrogen atoms to form bis[2-(N-morpholinecarbamoyl)]phenyl and bis[2-(N-benzamidecarbamoyl)]phenyl diselenides .
Metalloclusters and Catalysis
Controlled Cluster Compositions: While not directly related to this compound, controlled cluster compositions play essential roles in catalysis and materials science. Metalloclusters are challenging to synthesize, but recent strategies aim to improve their accessibility and utility .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7,18-bis[2-(4-chlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24Cl2N2O4/c41-23-5-1-21(2-6-23)17-19-43-37(45)29-13-9-25-27-11-15-31-36-32(40(48)44(39(31)47)20-18-22-3-7-24(42)8-4-22)16-12-28(34(27)36)26-10-14-30(38(43)46)35(29)33(25)26/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDATNMVYLQQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=C(C=C9)Cl)C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2997860.png)



![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)

![3-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2997870.png)
![tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate](/img/structure/B2997873.png)
![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide](/img/structure/B2997874.png)
![1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide](/img/structure/B2997875.png)
